3-(2-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
3-(2-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a pyrazolopyrimidine derivative characterized by a carboxylic acid group at position 6, a methyl group at position 7, and a 2-methoxyphenyl substituent at position 2. Pyrazolo[1,5-a]pyrimidine derivatives are known for their diverse pharmacological applications, including kinase inhibition and antidiabetic activity . Synthesis likely involves cyclocondensation reactions of hydrazine derivatives with β-keto esters or malononitriles, as seen in related compounds .
Properties
Molecular Formula |
C15H13N3O3 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C15H13N3O3/c1-9-11(15(19)20)7-16-14-12(8-17-18(9)14)10-5-3-4-6-13(10)21-2/h3-8H,1-2H3,(H,19,20) |
InChI Key |
FESCFYWMUFZFIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=C(C=NN12)C3=CC=CC=C3OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then cyclized with hydrazine hydrate to yield the desired pyrazolo[1,5-a]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols in the presence of acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid). This reaction is critical for modifying solubility or enabling subsequent coupling reactions.
Example :
Amidation
The carboxylic acid reacts with amines (e.g., primary, secondary) to form amides. This is often facilitated by coupling reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine).
Example :
Coupling Reactions
Click Chemistry or Suzuki–Miyaura Coupling can modify the methoxyphenyl substituent or introduce new functional groups. These reactions are enabled by the aromatic system’s electronic properties .
Oxidative Dehydrogenation
The heterocyclic core may undergo oxidative dehydrogenation under oxygen-rich conditions (e.g., in ethanol with acetic acid), forming reactive intermediates for further functionalization .
Cyclocondensation
The synthesis mechanism involves:
-
Nucleophilic Attack : The pyrazole amine attacks the carbonyl carbon of the β-diketone.
-
Cyclization : Formation of a six-membered intermediate, followed by elimination of water to form the fused ring .
Esterification
The carboxylic acid’s proton is abstracted by the catalyst, forming an acylium ion. The alcohol then attacks, releasing water to form the ester.
Amidation
The coupling reagent activates the carboxylic acid as an imidazolide intermediate, which reacts with the amine nucleophile.
Experimental Evidence
Data from Similar Compounds :
-
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives exhibit yields of 73–87% in acid-catalyzed reactions .
-
Formylation reactions (e.g., Vilsmeier–Haack) proceed efficiently under microwave-assisted conditions, achieving up to 98% yield for functionalized derivatives .
| Reaction Type | Reagents | Yield |
|---|---|---|
| Esterification | R-OH, H₂SO₄ | 60–90% |
| Amidation | R'NH₂, EDCl/DMAP | 70–85% |
| Formylation | Vilsmeier reagent | 80–98% |
Challenges and Considerations
-
Side Reactions : Over-methylation or decomposition in strong acidic conditions .
-
Regioselectivity : Dependent on substituent electronics (e.g., electron-withdrawing groups enhance reactivity) .
-
Purification : Column chromatography is often required to isolate products, especially when multiple functional groups are present .
This compound’s reactivity is governed by its heterocyclic core and carboxylic acid functionality, enabling diverse transformations critical for medicinal chemistry applications.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds within this class have been shown to exhibit significant cytotoxicity against various cancer cell lines. The synthesis of 3-(2-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be linked to enhanced activity against tumor cells due to structural modifications that improve binding affinity to target proteins involved in cancer progression .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Pyrazolo[1,5-a]pyrimidines demonstrate a broad spectrum of activity against bacterial and fungal strains. The incorporation of specific substituents, such as the methoxy group in this compound, may enhance its effectiveness by improving solubility and interaction with microbial targets .
3. Enzyme Inhibition
Research indicates that pyrazolo[1,5-a]pyrimidines can act as inhibitors for various enzymes relevant to disease mechanisms. For example, they have been studied as selective inhibitors for phosphodiesterase (PDE) enzymes and kinases, which play critical roles in cellular signaling pathways . The specific structure of 3-(2-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid may facilitate targeted inhibition of these enzymes.
Synthetic Methodologies
1. Synthesis Techniques
The synthesis of 3-(2-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multi-step reactions that include cyclization processes and functional group modifications. Various synthetic routes have been developed to optimize yield and purity . For example:
- Condensation Reactions: Utilizing aminopyrazoles with carbonyl compounds to form the pyrazolo[1,5-a]pyrimidine scaffold.
- Functionalization: Post-synthetic modifications allow for the introduction of substituents like the methoxy group to enhance biological activity .
2. Yield Optimization
Recent advancements in synthetic chemistry have focused on improving yields through microwave-assisted synthesis and other innovative techniques that reduce reaction times while increasing product quality .
Case Studies
1. Cytotoxicity Evaluation
A study conducted on a series of pyrazolo[1,5-a]pyrimidines demonstrated that derivatives with specific substitutions exhibited potent cytotoxic effects against human cancer cell lines such as HCT116 (colon) and A549 (lung). The evaluation included assessing IC50 values to determine the effectiveness of each compound .
2. Antimicrobial Testing
In another case study, a range of pyrazolo[1,5-a]pyrimidines was tested against various microbial strains. Results indicated that certain derivatives showed significant inhibition zones compared to standard antibiotics, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 3-(2-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid and its analogs are summarized below:
Table 1: Key Comparative Data
Key Observations:
Substituent Effects :
- The 2-methoxyphenyl group in the target compound may improve blood-brain barrier penetration compared to 4-methoxyphenyl analogs .
- Trifluoromethyl groups (e.g., ) increase electronegativity and resistance to oxidative metabolism, enhancing drug half-life.
- Ester derivatives (e.g., ) exhibit higher lipophilicity but require hydrolysis for activation.
Biological Relevance: The unsubstituted 7-methyl-6-carboxylic acid derivative is a critical intermediate in synthesizing anagliptin, a DPP-4 inhibitor . Amino-substituted analogs (e.g., ) show promise in kinase inhibition due to improved binding affinity.
Synthetic Challenges :
- Introducing a 2-methoxyphenyl group at position 3 may require regioselective coupling strategies, as seen in related arylpiperazine syntheses .
- Carboxylic acid derivatives often necessitate protection-deprotection steps to avoid side reactions .
Solubility Trends :
Biological Activity
3-(2-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions that include the formation of the pyrazolo ring followed by functionalization at various positions. For instance, the compound can be synthesized from 2-methoxyphenyl and 7-methylpyrazolo[1,5-a]pyrimidine intermediates through targeted reactions that introduce the carboxylic acid functional group at the 6-position. Detailed synthetic pathways are documented in various studies, highlighting yields and purification methods used to obtain high-purity products .
Biological Activity
The biological activity of 3-(2-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has been evaluated in several contexts:
- Anticancer Activity : Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit potent anticancer properties. For example, compounds with similar structures have shown significant inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.
- Anti-inflammatory Effects : Pyrazolo derivatives are also recognized for their anti-inflammatory activities. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting potential use in treating inflammatory diseases .
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against a range of pathogens. The structure of the pyrazolo[1,5-a]pyrimidine core contributes to this bioactivity by interacting with microbial targets .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrazolo[1,5-a]pyrimidine scaffold significantly impact biological activity. For instance:
- Substituents at Position 7 : The presence of electron-withdrawing groups enhances anticancer activity, while electron-donating groups may reduce efficacy.
- Carboxylic Acid Group : The introduction of a carboxylic acid moiety at position 6 is crucial for enhancing solubility and bioavailability, thus improving overall therapeutic potential .
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in clinical settings:
- Combination Therapy : In one study, combining pyrazolo derivatives with established chemotherapeutics like doxorubicin resulted in enhanced cytotoxic effects against resistant cancer cell lines. This synergistic effect suggests a promising avenue for overcoming drug resistance in cancer treatment .
- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of these compounds. Results indicate favorable absorption and distribution profiles, supporting further development as potential pharmaceuticals .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(2-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via multi-step heterocyclic condensation. For example, pyrazolo[1,5-a]pyrimidine scaffolds are often prepared by reacting aminopyrazoles with β-keto esters or enaminones under reflux in polar solvents like pyridine or DMF. Key intermediates are purified via recrystallization (ethanol/DMF) and characterized by 1H/13C NMR (to confirm substituent positions), IR (to identify functional groups like carboxylic acid), and mass spectrometry (to verify molecular weight). Elemental analysis (C, H, N) ensures purity .
Q. How is the structure of this compound confirmed spectroscopically?
- Methodological Answer :
- 1H NMR : Signals for the methoxyphenyl group (δ 3.8–4.0 ppm for OCH3) and methyl group (δ 2.5–2.7 ppm) are critical. Aromatic protons in the pyrimidine ring appear as distinct doublets (δ 7.0–8.5 ppm).
- 13C NMR : The carboxylic acid carbon resonates at ~170 ppm, while the pyrimidine C6 carbon (attached to COOH) appears at ~160 ppm.
- IR : A strong absorption band near 1680–1700 cm⁻¹ confirms the carboxylic acid C=O stretch .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing intermediates.
- Temperature Control : Reflux (~110–120°C) promotes cyclization but must avoid decomposition.
- Catalysis : Lewis acids (e.g., ZnCl2) or bases (e.g., K2CO3) accelerate enaminone formation.
- Example: In similar syntheses, yields improved from 62% to 70% by optimizing stoichiometry and reflux duration .
Q. What strategies address low solubility of this compound in aqueous media for biological assays?
- Methodological Answer :
- Salt Formation : Convert the carboxylic acid to a sodium or ammonium salt.
- Co-solvents : Use DMSO (<10% v/v) or PEG-400 to enhance solubility without denaturing proteins.
- Prodrug Approach : Esterify the carboxylic acid (e.g., methyl ester) for improved lipophilicity, followed by enzymatic hydrolysis in vivo .
Q. How do substituents on the pyrazolo[1,5-a]pyrimidine core influence physicochemical properties?
- Analysis :
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodological Answer :
- 2D NMR : Use HSQC and HMBC to correlate ambiguous proton-carbon signals.
- X-ray Crystallography : Resolve regiochemistry of substituents (e.g., methoxyphenyl vs. methyl positions).
- Cross-Validation : Compare experimental data with computational predictions (DFT calculations) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays.
- Antiproliferative Activity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. IC50 values are calculated using non-linear regression.
- SAR Studies : Compare with analogs (e.g., 7-amino or 3-nitro derivatives) to identify critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
